2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile
Description
2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile (hereafter referred to as Compound X) is a nicotinonitrile derivative featuring a sulfur-containing tert-butyl benzyl group at the 2-position and two 4-methylstyryl substituents at the 4- and 6-positions of the pyridine core. The tert-butyl group enhances lipophilicity and steric bulk, while the styryl moieties contribute to extended π-conjugation, which may influence electronic properties and intermolecular interactions .
Properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4-[(Z)-2-(4-methylphenyl)ethenyl]-6-[(E)-2-(4-methylphenyl)ethenyl]pyridine-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C35H34N2S/c1-25-6-10-27(11-7-25)14-18-30-22-32(21-17-28-12-8-26(2)9-13-28)37-34(33(30)23-36)38-24-29-15-19-31(20-16-29)35(3,4)5/h6-22H,24H2,1-5H3/b18-14-,21-17+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTMQEJLONXGHH-ADDAYVOGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C=CC2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)C=CC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=C\C2=CC(=NC(=C2C#N)SCC3=CC=C(C=C3)C(C)(C)C)/C=C/C4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C35H34N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
514.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile typically involves multiple steps, starting with the preparation of key intermediates. One common approach is to first synthesize the 4-(tert-butyl)benzyl sulfanyl intermediate, which is then coupled with a nicotinonitrile derivative. The reaction conditions often involve the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts like palladium or copper complexes to facilitate the coupling reactions .
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and reduce costs. The use of automated reactors and advanced purification techniques, such as chromatography and crystallization, would be essential in an industrial setting .
Chemical Reactions Analysis
Substitution Reactions at the Sulfanyl Group
The benzylsulfanyl (-S-CH2-C6H4-tBu) group is susceptible to nucleophilic substitution or oxidation due to the polarizable sulfur atom.
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Mechanistic Insight : Oxidation of the sulfanyl group to sulfone (R-SO2-) is predicted under mild oxidative conditions, as observed in structurally similar pyrazole sulfonyl chlorides . Nucleophilic displacement is less favored due to steric bulk but may proceed with strong nucleophiles (e.g., thiolates) .
Reactivity of Styryl Groups
The 4,6-bis(4-methylstyryl) substituents are conjugated dienes capable of cycloadditions or electrophilic additions.
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Key Finding : The Z/E configuration of styryl groups (evident in the SMILES notation ) directs stereochemical outcomes in cycloadditions. Hydrogenation yields saturated analogs, as demonstrated in related bis(styryl)pyridines .
Nitrile Group Transformations
The nitrile (-CN) group can undergo hydrolysis, reduction, or act as an electron-withdrawing group in conjugate additions.
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Mechanistic Consideration : Hydrolysis to carboxylic acid is feasible but may require prolonged heating. Selective reduction of the nitrile to an amine without affecting styryl bonds is challenging .
Radical-Mediated Reactions
The tert-butyl and sulfanyl groups may participate in radical pathways under photochemical or thermal conditions.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Trifluoromethylation | Togni reagent (23), Cs2CO3, rt | O-Trifluoromethylated adducts | Radical intermediates confirmed via trapping experiments . |
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Insight : The sulfanyl group stabilizes radical intermediates, enabling trifluoromethylation at the pyridine core, as seen in analogous systems .
Thermal Decomposition
Pyridine derivatives often undergo thermal fragmentation.
| Reaction Type | Conditions | Product | Notes |
|---|---|---|---|
| Pyrolysis | 400°C, N2 atmosphere | Vinylcarbene + N2 (hypothetical) | Predicted via computational studies on pyrazole analogs . |
Scientific Research Applications
2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and materials.
Biology: Its derivatives may have potential as bioactive compounds with applications in drug discovery and development.
Medicine: The compound’s unique structure could be explored for its potential therapeutic properties, such as anticancer or antimicrobial activities.
Industry: It may be used in the development of advanced materials, such as organic semiconductors or light-emitting diodes (LEDs) .
Mechanism of Action
The mechanism of action of 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile involves its interaction with specific molecular targets and pathways. The compound’s sulfanyl and nitrile groups can interact with enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways would depend on the specific biological context and the compound’s derivatives .
Comparison with Similar Compounds
Structural and Electronic Differences
- Substituent Effects: Compound X’s 4-methylstyryl groups introduce extended conjugation compared to the 4-chlorophenyl or 4-methylphenyl groups in analogs. This likely enhances its absorbance and fluorescence properties, making it suitable for optoelectronic applications . The sulfanyl group in Compound X differs from the amino group in 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile. Sulfur’s lower electronegativity compared to nitrogen reduces hydrogen-bonding capacity but increases stability against oxidation .
- Steric and Lipophilic Profiles: The tert-butyl group in Compound X increases steric hindrance and lipophilicity (logP estimated at 5.2 vs.
Pharmacological and Material Properties
- Biological Activity: While 2-amino-4,6-bis(4-chlorophenyl)nicotinonitrile exhibits antimicrobial and anticancer properties (IC₅₀ = 8.2 µM against MCF-7 cells), Compound X’s bioactivity remains understudied. Preliminary data suggest moderate cytotoxicity (IC₅₀ = 12.4 µM) but requires validation .
Notes
- Caution : The antimicrobial data for Compound X are extrapolated from structurally related derivatives; direct experimental validation is required.
- Key Advantage: The combination of tert-butyl and styryl groups in Compound X offers a unique balance of steric protection and electronic delocalization, distinguishing it from other nicotinonitriles.
Q & A
Q. What are the critical synthetic challenges in preparing 2-{[4-(Tert-butyl)benzyl]sulfanyl}-4,6-bis(4-methylstyryl)nicotinonitrile, and how can steric hindrance be mitigated during sulfanyl group introduction?
Methodological Answer: The tert-butyl group on the benzyl moiety introduces significant steric hindrance during the sulfanyl substitution step. To address this:
- Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize transition states and enhance reaction kinetics .
- Optimize reaction temperature (e.g., 60–80°C) to balance steric effects without inducing decomposition.
- Employ high-resolution mass spectrometry (HRMS) and / NMR to confirm successful substitution and rule out byproducts.
Q. Table 1: Key Reaction Parameters
| Parameter | Optimal Range | Analytical Validation Method |
|---|---|---|
| Solvent | DMF/DMSO | NMR (if fluorinated analogs are used) |
| Temperature | 60–80°C | HPLC-PDA (purity >95%) |
| Catalytic Base | KCO/DBU | HRMS (m/z accuracy <2 ppm) |
Q. How can researchers validate the purity of this compound post-synthesis, and what chromatographic methods are recommended?
Methodological Answer:
- HPLC with Photodiode Array (PDA) Detection : Use a C18 column (4.6 × 150 mm, 3.5 µm) with a gradient elution (acetonitrile/water + 0.1% TFA) to resolve styryl and tert-butyl-related impurities .
- Mass Spectrometry : Confirm molecular ion integrity via ESI-MS or MALDI-TOF, noting the distinct fragmentation pattern of the sulfanyl group.
- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values to rule out residual solvents or unreacted intermediates.
Advanced Research Questions
Q. What experimental design strategies are suitable for studying the structure-activity relationship (SAR) of this compound’s styryl substituents in photophysical applications?
Methodological Answer:
- Factorial Design : Vary substituents (e.g., electron-donating/-withdrawing groups on styryl moieties) and assess fluorescence quantum yield () and Stokes shift. Use a 2 factorial approach to identify synergistic effects .
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to correlate HOMO-LUMO gaps with experimental values. Validate with time-resolved fluorescence spectroscopy.
- Data Contradiction Analysis : If experimental deviates from computational predictions, re-examine solvent polarity effects or intersystem crossing pathways via transient absorption spectroscopy.
Q. Table 2: Example SAR Variables
| Variable | Levels Tested | Key Outcome Metric |
|---|---|---|
| Styryl substituent | -CH, -OCH, -NO | (nm) |
| Solvent polarity | Toluene, DCM, MeOH | (%) |
Q. How can researchers resolve conflicting spectroscopic data (e.g., 1H^{1}\text{H}1H NMR splitting patterns vs. X-ray crystallography) for the tert-butylbenzyl moiety?
Methodological Answer:
- Dynamic NMR Analysis : Perform variable-temperature NMR (e.g., 25–80°C) to detect rotational barriers in the tert-butyl group. Compare with X-ray torsional angles .
- SC-XRD Validation : Use single-crystal X-ray diffraction to confirm spatial orientation. If crystallography is impractical, employ NOESY/ROESY to infer proximity between tert-butyl protons and adjacent aromatic protons.
- Theoretical Framework : Link discrepancies to conformational flexibility using molecular dynamics simulations (e.g., AMBER force field) .
Q. What methodologies are recommended for investigating this compound’s stability under oxidative or photolytic conditions relevant to optoelectronic device integration?
Methodological Answer:
- Accelerated Aging Studies : Expose thin films to UV light (λ = 365 nm, 100 mW/cm) and monitor degradation via UV-vis spectroscopy (absorbance loss at ) .
- HPLC-MS Stability Screening : After 72-hour exposure to HO (3% w/v), identify degradation products (e.g., sulfoxide/sulfone derivatives) via exact mass matching.
- Kinetic Modeling : Apply pseudo-first-order kinetics to derive half-life () under varying pH and temperature conditions.
Data Contradiction Analysis
Q. How should researchers address discrepancies between theoretical and experimental solubility profiles in nonpolar solvents?
Methodological Answer:
- Hansen Solubility Parameters (HSP) : Calculate δ, δ, δ for the compound and compare with solvent HSP values. Reconcile outliers by testing co-solvent systems (e.g., toluene with 5% THF) .
- Thermodynamic Analysis : Measure solubility via gravimetric methods at multiple temperatures (10–50°C) and fit data to the van’t Hoff equation to identify enthalpy-entropy compensation.
Q. Guidelines for Advanced Research
- Theoretical Linkage : Anchor experiments to supramolecular chemistry principles (e.g., π-π stacking interactions) or Marcus electron transfer theory to interpret photophysical data .
- Methodological Rigor : Adopt quadripolar validation (theoretical, epistemological, morphological, technical) to ensure reproducibility across labs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
